molecular formula C9H7N3O3 B11722794 Methyl 2-azido-3-formylbenzoate

Methyl 2-azido-3-formylbenzoate

Cat. No.: B11722794
M. Wt: 205.17 g/mol
InChI Key: FJJWGNGAAZZGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azido-3-formylbenzoate is an organic compound that features both azido and formyl functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-azido-3-formylbenzoate can be synthesized through a multi-step process starting from commercially available methyl 3-nitrobenzoate. The general synthetic route involves the following steps:

    Reduction of Nitro Group: The nitro group in methyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amino group is then converted to a diazonium salt by treating it with sodium nitrite and hydrochloric acid at low temperatures.

    Azidation: The diazonium salt is subsequently reacted with sodium azide to form the azido derivative.

    Formylation: Finally, the formyl group is introduced via a Vilsmeier-Haack reaction, using DMF and POCl3.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for yield and purity, ensuring safety protocols for handling azides, and employing continuous flow techniques to enhance efficiency.

Types of Reactions:

    Reduction: The azido group can be reduced to an amine using hydrogenation or Staudinger reduction with triphenylphosphine.

    Substitution: The formyl group can undergo nucleophilic addition reactions, such as the formation of imines with primary amines.

Common Reagents and Conditions:

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Staudinger Reduction: Triphenylphosphine in the presence of water.

    Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.

    Nucleophilic Addition: Primary amines under mild conditions.

Major Products:

    Amines: From reduction of the azido group.

    Triazoles: From cycloaddition reactions.

    Imines: From nucleophilic addition to the formyl group.

Scientific Research Applications

Methyl 2-azido-3-formylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a building block in click chemistry.

    Medicine: Investigated for its role in the synthesis of pharmacologically active compounds, including potential anticancer agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, through its incorporation into complex molecular architectures.

Mechanism of Action

The mechanism of action of methyl 2-azido-3-formylbenzoate largely depends on the specific reactions it undergoes. For example:

    Azido Group Reactions: The azido group can form reactive intermediates that facilitate the formation of triazoles in cycloaddition reactions.

    Formyl Group Reactions: The formyl group can act as an electrophile, participating in nucleophilic addition reactions to form imines or other derivatives.

Comparison with Similar Compounds

    Methyl 3-azidobenzoate: Similar structure but lacks the formyl group, limiting its reactivity in certain applications.

    Methyl 2-formylbenzoate: Lacks the azido group, making it less versatile in click chemistry applications.

    2-Azido-3-formylbenzoic acid: Similar functional groups but different esterification, affecting its solubility and reactivity.

Uniqueness: Methyl 2-azido-3-formylbenzoate is unique due to the presence of both azido and formyl groups, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

methyl 2-azido-3-formylbenzoate

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)7-4-2-3-6(5-13)8(7)11-12-10/h2-5H,1H3

InChI Key

FJJWGNGAAZZGKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1N=[N+]=[N-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.